N-(4-(benzo[d]thiazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
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Overview
Description
“N-(4-(benzo[d]thiazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide” is a compound that has been studied for its potential anti-inflammatory properties . It is a derivative of benzothiazole, a heterocyclic compound with a bicyclic structure, which consists of the fusion of benzene and thiazole .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of these compounds is analyzed based on IR, 1H, 13C NMR, and mass spectral data . The compounds are evaluated for their anti-inflammatory activity and the ones with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include coupling reactions and treatment with chloroethyl compounds . The reactions are carried out in suitable solvents and the products are purified and characterized using various analytical techniques .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined using various spectroscopic techniques. The IR spectrum provides information about the functional groups present in the molecule. The NMR spectra provide information about the hydrogen and carbon atoms in the molecule and their environment .Mechanism of Action
Target of Action
The compound, also known as N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide, is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been shown to inhibit the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets and cause changes that inhibit the growth of the bacteria . The compound’s interaction with its target, DprE1, could potentially disrupt the normal functioning of the enzyme, thereby inhibiting the growth of M. tuberculosis .
Biochemical Pathways
The compound affects the cell wall biosynthesis pathway in M. tuberculosis by inhibiting the enzyme DprE1 . This disruption in the cell wall biosynthesis pathway can lead to the death of the bacteria, as the cell wall is crucial for the bacteria’s survival and proliferation .
Result of Action
The result of the compound’s action is the inhibition of the growth of M. tuberculosis . By disrupting the cell wall biosynthesis pathway, the compound can potentially lead to the death of the bacteria .
Future Directions
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . For instance, some benzothiazole derivatives have shown anti-inflammatory properties, possibly through interactions with cyclooxygenase (COX) enzymes .
Cellular Effects
Benzothiazole derivatives have been reported to exhibit a range of effects on cells, including antimicrobial, antifungal, and antitumor activities .
Molecular Mechanism
Benzothiazole derivatives have been reported to exert their effects through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,5-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c1-12-11-16(22-23(12)2)18(24)20-14-9-7-13(8-10-14)19-21-15-5-3-4-6-17(15)25-19/h3-11H,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCCEWNFWKHXHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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